![molecular formula C12H9N3O2S B14414432 5-(Ethylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione CAS No. 84731-22-6](/img/structure/B14414432.png)
5-(Ethylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Ethylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is a heterocyclic compound that belongs to the class of naphthoquinone derivatives. This compound is characterized by the presence of a naphthoquinone core fused with a triazole ring and an ethylsulfanyl group. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione can be achieved through a metal-free domino [3 + 2] cycloaddition reaction. This method involves the use of easily available starting materials and mild reaction conditions, making it an eco-friendly and efficient approach . The key features of this synthetic route include good atom economy and high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the metal-free cycloaddition approach provides a scalable and environmentally friendly option for large-scale synthesis. The use of mild reaction conditions and readily available starting materials makes this method suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Ethylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of reactive oxygen species (ROS).
Reduction: Reduction reactions can modify the quinone moiety, affecting the compound’s biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the triazole and naphthoquinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which may exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Medicine: The compound exhibits antitumor effects by inducing ROS production and inhibiting cell proliferation.
Industry: Its unique chemical structure makes it suitable for use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(Ethylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione involves the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis . By inhibiting DHODH, the compound disrupts the production of pyrimidine nucleotides, leading to the accumulation of ROS and subsequent cell death. This mechanism is particularly effective in cancer cells, making the compound a promising candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthoquinone Derivatives: Compounds like 1,4-naphthoquinone share a similar core structure but lack the triazole ring and ethylsulfanyl group.
Triazole Derivatives: Compounds such as 1,2,3-triazole exhibit similar ring structures but differ in their substituents and overall biological activities.
Uniqueness
The uniqueness of 5-(Ethylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione lies in its combined naphthoquinone and triazole structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
84731-22-6 |
|---|---|
Molekularformel |
C12H9N3O2S |
Molekulargewicht |
259.29 g/mol |
IUPAC-Name |
5-ethylsulfanyl-2H-benzo[f]benzotriazole-4,9-dione |
InChI |
InChI=1S/C12H9N3O2S/c1-2-18-7-5-3-4-6-8(7)12(17)10-9(11(6)16)13-15-14-10/h3-5H,2H2,1H3,(H,13,14,15) |
InChI-Schlüssel |
HEGBSECWLQTVJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=CC=CC2=C1C(=O)C3=NNN=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


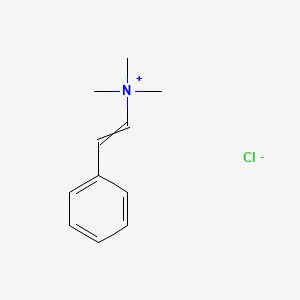
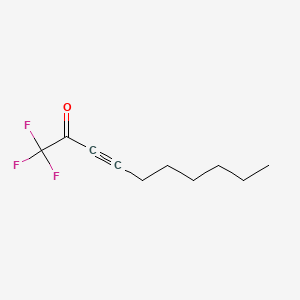
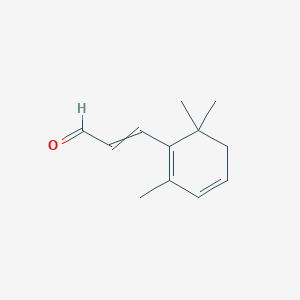
![6-Methyl-N-(pyridin-2-yl)-1-[(pyridin-2-yl)imino]-1H-isoindol-3-amine](/img/structure/B14414383.png)
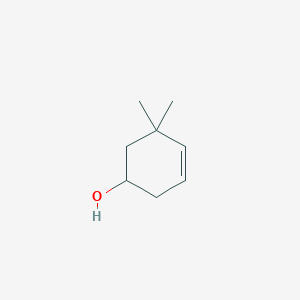

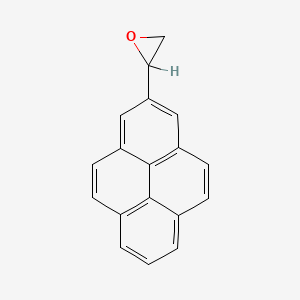
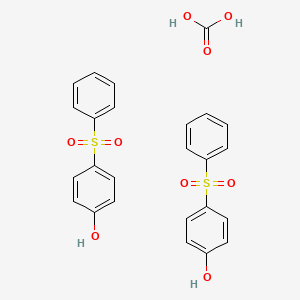
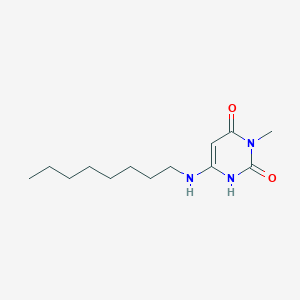
![{[4-(2,3-Dimethylanilino)-6-ethoxypyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B14414424.png)
![3,5-Dibromo-4-[(4-chloronaphthalen-1-yl)oxy]aniline](/img/structure/B14414427.png)
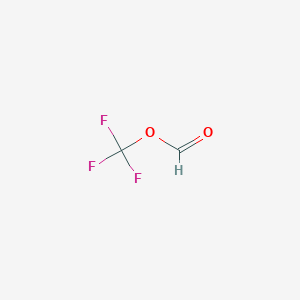
![2,6,7-Trioxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B14414436.png)

